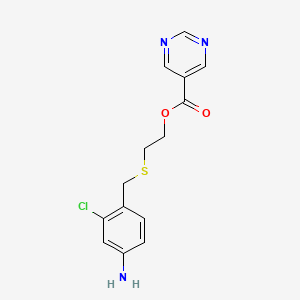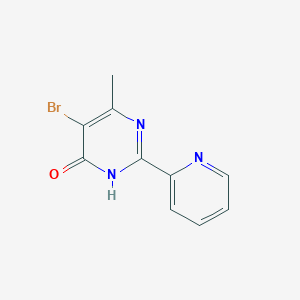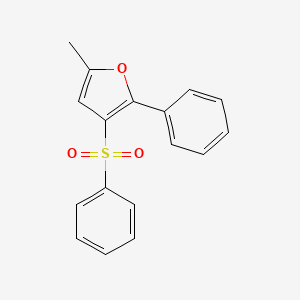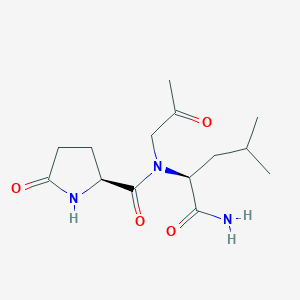
(S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-5-oxo-N-(2-oxopropyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-5-oxo-N-(2-oxopropyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and multiple functional groups, making it a subject of interest for chemists and biochemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-5-oxo-N-(2-oxopropyl)pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the amino and oxo groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Amino and oxo groups can be introduced through various chemical reactions, such as amination and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-5-oxo-N-(2-oxopropyl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction may produce hydroxylated derivatives.
Applications De Recherche Scientifique
(S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-5-oxo-N-(2-oxopropyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-5-oxo-N-(2-oxopropyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolidine derivatives with amino and oxo functional groups. Examples include:
- (S)-N-((S)-1-Amino-4-methyl-1-oxopentan-2-yl)-5-oxo-N-(2-oxopropyl)pyrrolidine-2-carboxamide analogs with different substituents.
- Other pyrrolidine-based compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for further study.
Propriétés
Formule moléculaire |
C14H23N3O4 |
|---|---|
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-5-oxo-N-(2-oxopropyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H23N3O4/c1-8(2)6-11(13(15)20)17(7-9(3)18)14(21)10-4-5-12(19)16-10/h8,10-11H,4-7H2,1-3H3,(H2,15,20)(H,16,19)/t10-,11-/m0/s1 |
Clé InChI |
ZUJLOLBXAMAMGC-QWRGUYRKSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N)N(CC(=O)C)C(=O)[C@@H]1CCC(=O)N1 |
SMILES canonique |
CC(C)CC(C(=O)N)N(CC(=O)C)C(=O)C1CCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



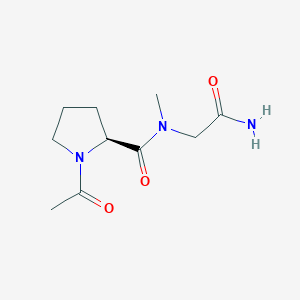
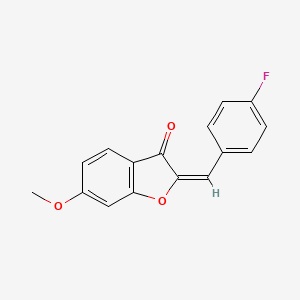
![Isoxazolo[5,4-E][1,4]thiazepine](/img/structure/B12915355.png)
![Acetamide, 2-(pentylthio)-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B12915370.png)

![7-Benzyl-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione](/img/structure/B12915376.png)

